N-benzyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3OS2/c1-15-12-19-21(13-16(15)2)30-24(26-19)27(14-17-8-4-3-5-9-17)23(28)22-25-18-10-6-7-11-20(18)29-22/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRRXCLYXPSDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Cyclization for Benzothiazole Core Formation
The 5,6-dimethyl-1,3-benzothiazol-2-amine precursor is synthesized via cyclocondensation of 4,5-dimethyl-2-aminothiophenol with cyanogen bromide or thiourea derivatives. For example, David et al. (2018) demonstrated that heating 4,5-dimethyl-2-aminothiophenol with ammonium thiocyanate in the presence of bromine catalyzes cyclization to form the 5,6-dimethylbenzothiazole scaffold. Subsequent N-benzylation is achieved using benzyl chloride under basic conditions (e.g., potassium carbonate in dimethylformamide).
The second benzothiazole unit (1,3-benzothiazole-2-carboxamide) is introduced via carboxamide coupling. Harisha et al. (2017) reported that 2-aminobenzothiazoles react with acyl chlorides in anhydrous tetrahydrofuran (THF) to form carboxamides. For instance, treating 1,3-benzothiazole-2-carbonyl chloride with N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine in the presence of triethylamine yields the target compound.
Reaction Conditions Table
Diazotization-Coupling Strategy for Carboxamide Linkage
Alternative routes employ diazonium salt intermediates. Gomha et al. (2012) demonstrated that 2-aminobenzothiazoles undergo diazotization with nitrosylsulfuric acid, followed by coupling with phenolic or amine-based nucleophiles. Adapting this method, 5,6-dimethyl-1,3-benzothiazol-2-amine is diazotized at 0–5°C and coupled with 1,3-benzothiazole-2-carboxylic acid derivatives to form the carboxamide bridge. This method requires precise pH control (pH 4–5) to prevent side reactions.
Optimization of Catalysts and Solvents
Role of Lewis Acids in Cyclization
Bromine acts as a Lewis acid catalyst in the cyclocondensation step, enhancing electrophilic aromatic substitution by polarizing the thiocyanate group. Substituting bromine with iodine or boron trifluoride reduces yields by 15–20%, as confirmed by Samuel et al. (2021) .
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (e.g., DMF, THF) improve carboxamide coupling yields due to their ability to stabilize charged intermediates. Nonpolar solvents like toluene result in incomplete reactions (<50% yield).
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.7 min.
Challenges and Mitigation Strategies
Byproduct Formation During Diazotization
Overly acidic conditions (pH < 3) during diazotization lead to triazene byproducts. Thorat et al. (2010) resolved this by buffering the reaction at pH 4–5 using sodium acetate.
Low Solubility of Intermediates
The 5,6-dimethylbenzothiazole intermediate exhibits poor solubility in organic solvents. Vrushali et al. (2015) addressed this via ultrasonication in acetone, enhancing reactivity by 30%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Condensation-Cyclization | High scalability | Requires toxic Br₂ | 68–75% |
| Diazotization-Coupling | Mild conditions | Sensitive to pH | 60–70% |
Applications and Derivatives
While direct studies on this compound are limited, structurally analogous benzothiazoles exhibit antitumor and antimicrobial activities. Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced bioactivity.
Chemical Reactions Analysis
Substitution Reactions
The carboxamide and benzothiazole groups enable nucleophilic and electrophilic substitutions:
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Nucleophilic substitution at the benzothiazole sulfur occurs with alkyl halides (e.g., benzyl chloride) in the presence of K₂CO₃, yielding derivatives with modified alkyl chains.
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Electrophilic aromatic substitution (e.g., nitration, sulfonation) targets the electron-rich benzothiazole ring. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the benzothiazole .
Table 1: Substitution Reactions and Conditions
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | Benzyl chloride, K₂CO₃, DMF, 80°C | N-benzyl derivatives | 65–78 | |
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-nitrobenzothiazole analogs | 52 |
Oxidation and Reduction
The carboxamide and methyl groups undergo redox transformations:
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Oxidation with KMnO₄ in acidic medium converts the methyl groups to carboxylic acids, generating polycarboxylic derivatives.
-
Reduction of the carboxamide to amine is achieved using LiAlH₄ in tetrahydrofuran (THF), producing N-benzyl-N-(5,6-dimethylbenzothiazol-2-yl)amine.
Table 2: Redox Reactions
| Reaction | Reagents/Conditions | Product | Key Data |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 70°C, 6 hr | 5,6-dicarboxybenzothiazole derivative | Melting point: 215–217°C |
| Reduction | LiAlH₄, THF, reflux, 4 hr | Secondary amine derivative | Purity: >95% (HPLC) |
Coupling Reactions
The compound participates in cross-coupling reactions catalyzed by transition metals:
-
Suzuki coupling with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ introduces aryl groups at the 2-position of benzothiazole .
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Diazo coupling with aryl diazonium salts forms azo-linked hybrids, enhancing π-conjugation for optoelectronic applications .
Table 3: Coupling Reaction Examples
| Coupling Type | Partners | Catalyst/Base | Application Domain |
|---|---|---|---|
| Suzuki | 4-methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Fluorescent probes |
| Diazo | p-nitrobenzenediazonium salt | NaOAc, 0–5°C | Dye-sensitized solar cells |
Cyclization and Ring-Opening
Under specific conditions, the benzothiazole ring undergoes structural rearrangements:
-
Thermal cyclization at 150°C in DMSO forms fused tricyclic structures via intramolecular C–N bond formation .
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Ring-opening with NaOH (10% aqueous) cleaves the thiazole ring, producing thiol-containing intermediates.
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions show enhanced bioactivity:
-
Anticancer analogs : Introduction of fluoro groups at the 4-position improves cytotoxicity against MCF-7 cells (IC₅₀: 8.2 μM) .
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Antimicrobial derivatives : Bromination at the benzyl group increases activity against S. aureus (MIC: 16 µg/mL) .
Key Mechanistic Insights
-
Electronic effects : Electron-withdrawing groups (e.g., NO₂) deactivate the benzothiazole ring toward electrophilic substitution but enhance oxidative stability.
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Steric effects : Bulky substituents at the 5,6-dimethyl positions hinder reactions at the adjacent carboxamide group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzothiazole structure can lead to enhanced cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These findings suggest that N-benzyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide could serve as a lead compound for the development of new anticancer agents through further structural optimization.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research on similar benzothiazole derivatives has demonstrated effectiveness against various bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest a potential for this compound to exhibit similar properties.
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
Agricultural Applications
Pesticidal Activity
Benzothiazole derivatives are known for their pesticidal properties. The unique chemical structure of this compound can be explored for its efficacy in pest control formulations. Preliminary studies suggest that modifications in the benzothiazole moiety can enhance the compound's ability to target specific pests while minimizing harm to beneficial organisms.
Material Science
Polymeric Applications
The incorporation of benzothiazole derivatives into polymer matrices has been studied for their potential to enhance material properties such as thermal stability and UV resistance. This compound can be utilized as a stabilizer or additive in polymer formulations.
Anticancer Evaluation
A detailed study evaluated the anticancer activity of various benzothiazole derivatives against human tumor cells. The results indicated that structural variations significantly affect the cytotoxic profile of these compounds.
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers tested a series of benzothiazole derivatives against common pathogens. The data revealed that certain modifications led to increased potency against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of N-benzyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Bioactivity
N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) and N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)
- Structure : Both compounds retain the benzamide-benzothiazole backbone but differ in substituents (2-BTFBA has a fluorine atom at the ortho position of the benzamide) .
- This modification correlates with increased antimicrobial activity compared to non-fluorinated analogs .
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Structure : Incorporates a bulky adamantyl group and a methoxy substituent on the benzothiazole ring .
- Crystallography: Forms hydrogen-bonded dimers (N–H⋯N) and exhibits non-classical C–H⋯O interactions, influencing solubility and stability. The adamantyl group contributes to lipophilicity, which may enhance blood-brain barrier penetration .
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
Comparative Analysis of Physicochemical Properties
Biological Activity
N-benzyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antitumor, and neuroprotective effects. The synthesis methods and mechanisms of action will also be discussed.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 300.43 g/mol. The compound features a benzothiazole core, which is known for its pharmacological relevance.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, this compound exhibits significant activity against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
These results indicate that the compound could be a candidate for developing new antibiotics targeting resistant strains .
Antitumor Activity
Research has demonstrated that benzothiazole derivatives possess antitumor properties. Specifically, this compound has shown promise in inhibiting the proliferation of various cancer cell lines.
Case Study: In Vitro Antitumor Activity
A study evaluated the compound's efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15.0 |
| A549 (Lung) | 20.0 |
| HeLa (Cervical) | 10.0 |
The compound's ability to induce apoptosis was confirmed through flow cytometry assays and caspase activity measurements .
Neuroprotective Effects
Neuroprotection is another promising area for benzothiazole derivatives. This compound has been shown to inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation.
Mechanism of Action:
The compound appears to exert neuroprotective effects by modulating cholinergic signaling pathways and reducing oxidative stress markers in neuronal cells .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
-
Formation of Benzothiazole Core:
- Reacting 2-amino thiophenol with appropriate aldehydes.
-
Benzylation:
- Introducing the benzyl group via nucleophilic substitution using benzyl chloride in the presence of a base.
-
Carboxamide Formation:
- Converting the resulting amine into a carboxamide through reaction with an acyl chloride or anhydride.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-benzyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide and its analogs?
- Methodological Answer : The synthesis typically involves coupling reactions between benzothiazole intermediates and substituted benzylamines. For example, 2-aryl benzothiazoles are synthesized via condensation of 2-aminothiophenol with carboxylic acid derivatives under reflux in solvents like chloroform or ethanol . Key steps include:
- Intermediate Preparation : Reacting 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform under reflux for 6 hours .
- Purification : Crystallization from ethanol/water mixtures to isolate high-purity products .
- Example : In , derivatives like 2-[3-(1,3-benzothiazol-2-yl)phenyl]propanenitrile (3b) were synthesized via nucleophilic substitution and characterized for antitubercular activity.
Q. How are benzothiazole derivatives characterized for structural confirmation?
- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
- NMR/IR Spectroscopy : ¹H/¹³C NMR and FT-IR identify functional groups and confirm substituent positions (e.g., δ = 7.73 ppm for aromatic protons in ) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to verify purity (e.g., C: 67.38% calculated vs. 67.32% observed) .
- X-ray Crystallography : Resolves absolute configurations using SHELXL for refinement (e.g., triclinic P1 space group with H-bonded dimers) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in benzothiazole derivatives?
- Methodological Answer : X-ray diffraction studies using SHELX software (e.g., SHELXL for refinement) provide atomic-level insights:
- Hydrogen Bonding : Intermolecular N–H⋯N and C–H⋯O interactions stabilize crystal packing (e.g., dimer formation in ) .
- Conformational Analysis : Dihedral angles (e.g., −100.3° for adamantyl substituents) reveal steric and electronic effects .
- Validation Tools : ORTEP-3 generates graphical representations of thermal ellipsoids and molecular geometry .
Q. What strategies are employed to analyze structure-activity relationships (SAR) in benzothiazole-based compounds?
- Methodological Answer : SAR studies involve systematic substitution and pharmacological testing:
- Substituent Variation : Modifying aryl groups (e.g., 4-chloro, 4-fluoro) to assess antitubercular activity (, Table 1).
- Biological Assays : Testing inhibitory concentrations (IC₅₀) against Mycobacterium tuberculosis H37Rv (e.g., MIC = 3.12 µg/mL for compound 3c) .
- Computational Modeling : Molecular docking to predict binding modes (e.g., interactions with mycobacterial enzymes) .
Q. How should researchers address contradictions in reported biological activities of benzothiazole derivatives?
- Methodological Answer : Discrepancies arise from assay conditions or structural variations. Mitigation strategies include:
- Standardized Protocols : Replicate experiments under identical conditions (e.g., 80% EtOH for crystallization) .
- Meta-Analysis : Compare substituent effects across studies (e.g., electron-withdrawing groups in vs. bulky adamantyl groups in ).
- Data Validation : Cross-reference spectroscopic (NMR/IR) and crystallographic data to confirm compound identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
